molecular formula C16H17NO4S B5829244 N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine

N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine

Cat. No.: B5829244
M. Wt: 319.4 g/mol
InChI Key: KFSZPJSLQYJIDL-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both sulfonyl and glycine moieties in the molecule imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine typically involves the reaction of glycine with 4-methylbenzyl chloride and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Temperature: 0-25°C
  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Reaction time: 2-6 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The glycine moiety may facilitate binding to receptors or transporters, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N-(phenylsulfonyl)alanine
  • N-(4-methylbenzyl)-N-(phenylsulfonyl)serine
  • N-(4-methylbenzyl)-N-(phenylsulfonyl)valine

Uniqueness

N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of the 4-methylbenzyl and phenylsulfonyl groups with glycine. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-9-14(10-8-13)11-17(12-16(18)19)22(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZPJSLQYJIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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